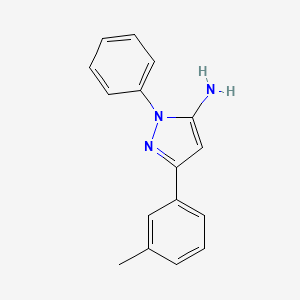

3-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-amine

Descripción general

Descripción

3-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. One common method involves the reaction of 3-methylbenzoyl hydrazine with phenylacetylene under acidic conditions to form the desired pyrazole ring . The reaction is usually carried out in the presence of a catalyst such as palladium or copper to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the yield and purity of the product. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Pyrazole oxides.

Reduction: Hydrazine derivatives.

Substitution: Halogenated or nitrated pyrazole derivatives.

Aplicaciones Científicas De Investigación

Antidiabetic Properties

One of the primary applications of 3-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-amine is in the treatment of type 2 diabetes mellitus. It acts as a DPP-IV (Dipeptidyl Peptidase IV) inhibitor, which helps in increasing insulin secretion and decreasing glucagon levels in the bloodstream. This mechanism aids in better glycemic control for diabetic patients. Teneligliptin has been marketed specifically for this purpose in Japan and has shown significant efficacy in clinical trials .

Synthesis of Related Compounds

The compound serves as a precursor for synthesizing other pharmaceutical agents. For instance, it can be used to prepare various piperazine derivatives that exhibit enhanced biological activities. The synthesis involves cyclization reactions that yield compounds with potential therapeutic benefits .

Chromatographic Techniques

This compound can be analyzed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method has been developed for its separation and quantification. The method employs a mobile phase consisting of acetonitrile and water, making it suitable for pharmacokinetic studies and impurity profiling .

| Technique | Description | Application |

|---|---|---|

| HPLC | Reverse-phase chromatography using acetonitrile and water | Separation and analysis of this compound |

| Mass Spectrometry | Coupled with HPLC for detection | Identification of metabolites and impurities |

Anti-inflammatory Properties

Research indicates that compounds similar to this compound may exhibit anti-inflammatory effects. This opens avenues for exploring its use in treating conditions characterized by inflammation, although more studies are needed to establish these effects conclusively .

Neuroprotective Effects

There is emerging evidence suggesting that pyrazole derivatives can have neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease or other neurodegenerative disorders. The exact mechanisms are still under investigation, but the compound's ability to modulate neuroinflammatory pathways could be a key factor .

Clinical Trials

A series of clinical trials have demonstrated the effectiveness of Teneligliptin in managing blood glucose levels among type 2 diabetes patients. In one study, patients showed significant reductions in HbA1c levels after treatment with Teneligliptin compared to placebo groups, indicating its potential as a first-line therapy in diabetes management .

Analytical Validation

In another case study focusing on the analytical validation of HPLC methods for Teneligliptin, researchers confirmed the method's reliability through precision and accuracy tests, making it a standard approach for quality control in pharmaceutical formulations .

Mecanismo De Acción

The mechanism of action of 3-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparación Con Compuestos Similares

Similar Compounds

3-methyl-1-phenyl-2-pyrazoline: Another pyrazole derivative with similar structural features.

3-methylmethcathinone: A synthetic cathinone with a similar methylphenyl group but different pharmacological properties.

Uniqueness

3-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Actividad Biológica

Overview

3-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-amine, a member of the pyrazole class, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which contributes to its potential therapeutic applications. Research indicates that it may possess significant antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound features a pyrazole ring with two phenyl substituents and a methyl group, contributing to its biological activity. The specific arrangement of these groups allows for interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with cellular receptors. It has been shown to inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Furthermore, it may influence cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. In vitro studies reveal promising results against pathogens such as E. coli and Staphylococcus aureus.

| Organism | Inhibition Concentration (µg/mL) |

|---|---|

| E. coli | 40 |

| Staphylococcus aureus | 30 |

2. Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory effects, showing significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture models.

| Cytokine | Inhibition (%) at 10 µM |

|---|---|

| TNF-α | 61 |

| IL-6 | 76 |

3. Anticancer Activity

The anticancer potential of this pyrazole derivative has been evaluated against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549). Studies indicate that the compound induces apoptosis and inhibits cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 15 |

| A549 | 20 |

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

- Cytotoxicity Study : A study demonstrated that derivatives of this compound exhibited cytotoxicity against human cancer cell lines using the Brine Shrimp Lethality Assay, indicating potential for further development as an anticancer agent .

- Inflammation Model : In a carrageenan-induced paw edema model in mice, the compound showed comparable anti-inflammatory effects to standard drugs like indomethacin .

Propiedades

IUPAC Name |

5-(3-methylphenyl)-2-phenylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3/c1-12-6-5-7-13(10-12)15-11-16(17)19(18-15)14-8-3-2-4-9-14/h2-11H,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKMTPVPJUJCIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN(C(=C2)N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50366188 | |

| Record name | 3-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24826198 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

618092-64-1 | |

| Record name | 3-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-Methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.